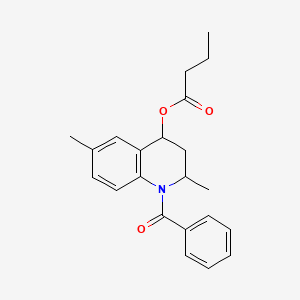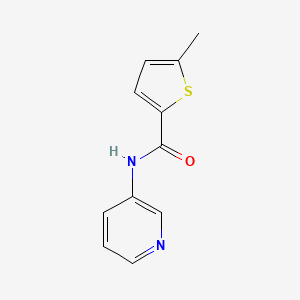![molecular formula C19H18ClNO2 B5204759 8-[4-(3-chlorophenoxy)butoxy]quinoline](/img/structure/B5204759.png)
8-[4-(3-chlorophenoxy)butoxy]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[4-(3-chlorophenoxy)butoxy]quinoline, also known as VU661013, is a novel small molecule that has shown promise in scientific research. It is a quinoline-based compound that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
作用机制
The mechanism of action of 8-[4-(3-chlorophenoxy)butoxy]quinoline involves its interaction with the mGluR4 receptor. It has been shown to act as a positive allosteric modulator, which means that it enhances the receptor's response to its natural ligand, glutamate. This modulation may lead to increased neurotransmitter release and synaptic plasticity, which may have therapeutic implications for various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-[4-(3-chlorophenoxy)butoxy]quinoline have been studied in various in vitro and in vivo models. It has been shown to increase the activity of mGluR4 in a dose-dependent manner, leading to increased neurotransmitter release and synaptic plasticity. Additionally, it has been shown to have neuroprotective effects in models of Parkinson's disease and to reduce drug-seeking behavior in models of addiction.
实验室实验的优点和局限性
The advantages of using 8-[4-(3-chlorophenoxy)butoxy]quinoline in laboratory experiments include its specificity for the mGluR4 receptor, its ability to modulate receptor activity in a dose-dependent manner, and its potential as a tool compound for studying mGluR4 function. However, there are also limitations to using this compound, including its limited solubility in aqueous solutions and its potential for off-target effects at higher concentrations.
未来方向
There are several future directions for research involving 8-[4-(3-chlorophenoxy)butoxy]quinoline. One direction is to further explore its potential therapeutic applications in neurological disorders such as Parkinson's disease, schizophrenia, and addiction. Another direction is to develop more potent and selective compounds targeting the mGluR4 receptor. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and to optimize its use in laboratory experiments.
Conclusion:
In conclusion, 8-[4-(3-chlorophenoxy)butoxy]quinoline is a novel small molecule that has shown promise in scientific research. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. While there are limitations to using this compound, there are also many potential future directions for research involving 8-[4-(3-chlorophenoxy)butoxy]quinoline.
合成方法
The synthesis of 8-[4-(3-chlorophenoxy)butoxy]quinoline has been achieved using various methods. One method involves the condensation of 2-chloro-3-formylquinoline with 4-(3-chlorophenoxy)butan-1-ol in the presence of a base. Another method involves the coupling of 3-chlorophenoxybutyl lithium with 2-chloroquinoline-3-carbaldehyde in the presence of a catalyst. The synthesis method used may affect the purity, yield, and properties of the final product.
科学研究应用
8-[4-(3-chlorophenoxy)butoxy]quinoline has been studied for its potential applications in scientific research. It has been shown to modulate the activity of the metabotropic glutamate receptor subtype 4 (mGluR4), which is involved in regulating neurotransmitter release and synaptic plasticity. This modulation may have implications for the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. Additionally, 8-[4-(3-chlorophenoxy)butoxy]quinoline has been studied for its potential as a tool compound for studying mGluR4 function and for developing new drugs targeting this receptor.
属性
IUPAC Name |
8-[4-(3-chlorophenoxy)butoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c20-16-8-4-9-17(14-16)22-12-1-2-13-23-18-10-3-6-15-7-5-11-21-19(15)18/h3-11,14H,1-2,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDQMZSXBLHKLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCCOC3=CC(=CC=C3)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0088884.P001 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-[(dimethylamino)sulfonyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-phenylglycinamide](/img/structure/B5204684.png)
![N,N'-bis[2-(4-pyridinyl)ethyl]ethanediamide](/img/structure/B5204690.png)
![4-(1,3-benzodioxol-5-yl)-6-bromo-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5204695.png)
![2-(4-methylphenoxy)-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}acetamide](/img/structure/B5204699.png)
![N-{1-[1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5204706.png)


![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-dimethoxyphenyl)acrylamide](/img/structure/B5204720.png)
![2-methoxyethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5204741.png)
![N-[2-(4-fluorophenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5204748.png)


![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B5204761.png)
![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B5204773.png)